Welcome to the BenchChem Online Store!
molecular formula H8MgNO5P B076822 Magnesium ammonium phosphate hexahydrate CAS No. 13478-16-5

Magnesium ammonium phosphate hexahydrate

Cat. No. B076822
M. Wt: 157.35 g/mol
InChI Key: GPRIZNLSWFHDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06506805B2

Procedure details

Thus, the overall process for producing the present inventive magnesium ammonium phosphate monohydrate slurry may be summarized as follows: (a) obtaining a magnesium hydroxide slurry having magnesium hydroxide particles wherein at least about 55 wt. % of the particles have a size less than about 2 microns; (b) then adding ammonia; (c) while maintaining an excess of ammonia and cooling, adding phosphoric acid at a rate so as not to exceed a temperature of about 110° F.; (d) producing a magnesium ammonium phosphate hexahydrate slurry; (e) heating the magnesium ammonium phosphate hexahydrate slurry to its boiling point.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( d )
Name
magnesium ammonium phosphate hexahydrate

Identifiers

REACTION_CXSMILES
[OH-:1].[Mg+2:2].[OH-].[NH3:4].[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[OH2:6].[OH2:1].[OH2:6].[OH2:6].[OH2:6].[OH2:6].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[NH4+:4].[Mg+2:2] |f:0.1.2,5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
a temperature of about 110° F.

Outcomes

Product
[Compound]
Name
( d )
Type
product
Smiles
Name
magnesium ammonium phosphate hexahydrate
Type
product
Smiles
O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.